4-Fluoro-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

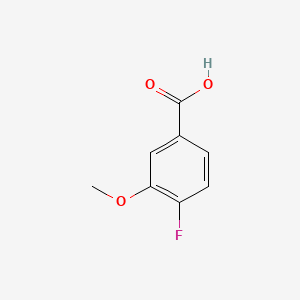

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGCZCMLPRMKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344636 | |

| Record name | 4-Fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82846-18-2 | |

| Record name | 4-Fluoro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82846-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Fluoro-3-methoxybenzoic acid (CAS No. 82846-18-2), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, and a comprehensive synthesis protocol. Furthermore, it explores its significant applications in drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), and its role in biochemical research. Safety and handling precautions are also outlined.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. The presence of both a fluorine atom and a methoxy group on the aromatic ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 82846-18-2 | [1][2][3] |

| Molecular Formula | C₈H₇FO₃ | [2][3] |

| Molecular Weight | 170.14 g/mol | [2][3] |

| Appearance | White to yellow to orange powder/crystal | [3][4] |

| Melting Point | 205 - 209 °C | [3] |

| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [1][5] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.02 ± 0.10 | [1][4] |

| InChIKey | LWGCZCMLPRMKIZ-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)F | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H-NMR (300 MHz, DMSO-d6): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H).[6]

-

Mass Spectrometry (GC-MS): Key fragments observed at m/z 170 and 153.[2]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to the carboxylic acid O-H stretch, C=O stretch, and C-F stretch are expected.

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented. A common and efficient method involves the hydrolysis of its corresponding methyl ester.

Synthesis of this compound from Methyl 4-fluoro-3-methoxybenzoate

This procedure outlines the base-catalyzed hydrolysis of methyl 4-fluoro-3-methoxybenzoate to yield the target carboxylic acid.[6]

Experimental Protocol:

-

Dissolution: Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL) in a suitable reaction vessel.[6]

-

Hydrolysis: Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) to the methanolic solution.[6]

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.[6]

-

Solvent Removal: Upon completion of the reaction, remove the methanol by distillation under reduced pressure.[6]

-

Acidification: Dissolve the resulting residue in water (100 mL) and adjust the pH to 4 with a 1N HCl solution. This will precipitate the product.[6]

-

Isolation and Purification: Collect the precipitated solid by filtration, wash it with water (3 x 50 mL), and dry to yield this compound as a white solid (9 g, 97% yield).[6]

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in several fields.

Pharmaceutical Development

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[1][3] The presence of the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): It serves as a key precursor for the development of novel anti-inflammatory and analgesic agents.[3] While not a direct precursor to common NSAIDs like ibuprofen or naproxen, its structural motifs are utilized in the design of new anti-inflammatory compounds.

-

Biochemical Research: This compound and its derivatives are utilized in studies investigating enzyme activity and metabolic pathways, offering insights into biological processes and identifying potential therapeutic targets.[3] For instance, derivatives of fluorinated benzoic acids are explored as enzyme inhibitors.

Agrochemical Chemistry

This compound is also used in the formulation of herbicides and pesticides. Its structure contributes to the efficacy of these products in targeting specific plant growth processes.[3]

Signaling Pathways and Biological Activity

While this compound itself is primarily an intermediate, its derivatives have been investigated for their biological activities. The specific signaling pathways modulated by these derivatives are diverse and depend on the final molecular structure. Research into fluorinated aromatic compounds suggests their potential to interact with a range of biological targets. For example, the development of novel NSAIDs from related precursors aims to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The synthesis of prodrugs combining NSAID moieties with other active compounds can create dual inhibitors, for instance, targeting both COX-2 and NF-κB activation, a critical pathway in inflammation and cancer.

Safety and Handling

This compound is classified as an irritant.

-

Hazard Codes: Xi, Xn[4]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves)[4]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place in a tightly sealed container.[4]

References

- 1. 82846-18-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 82846-18-2 [amp.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Physical Properties of 4-Fluoro-3-methoxybenzoic Acid

This guide provides a comprehensive overview of the core physical properties of 4-Fluoro-3-methoxybenzoic acid, a versatile chemical compound utilized in various research and development sectors, particularly in pharmaceuticals and agrochemicals.[1] The inclusion of fluoro and methoxy substituents enhances its reactivity and solubility, making it a valuable intermediate in medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and synthesis in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | [1][2][3][4] |

| Molecular Weight | 170.14 g/mol | [1][2][3] |

| CAS Number | 82846-18-2 | [1][2][3] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Melting Point | 205 - 209 °C | [1][2] |

| Boiling Point | 304.8 ± 22.0 °C (Predicted) | [4] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.02 ± 0.10 (Predicted) | [4] |

| Solubility | Enhanced reactivity and solubility noted.[1] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies used to determine the key physical properties of chemical compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method This is the most common technique for determining melting points.[5][6]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end.[7] The sample is compacted to a height of 1-2 mm by tapping or dropping the tube through a longer glass tube.[7][8]

-

Apparatus: The capillary tube is placed in a heating block or an oil bath (like a Thiele tube) apparatus, attached to a thermometer.[8]

-

Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2°C per minute) near the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire solid mass turns into a clear liquid. This range is reported as the melting point.[8] Modern digital apparatuses automate the heating and detection process.[6]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key physical property for characterizing and purifying volatile liquids.[9]

Methodology: Micro-Reflux (Capillary Method) This method is suitable for small sample quantities.[10]

-

Setup: A small amount of the liquid is placed in a test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[11]

-

Heating: The apparatus is gently heated in a heating block or oil bath. As the temperature rises, trapped air will bubble out of the capillary tube.[12]

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary. At this point, heating is stopped.[10]

-

Data Recording: The liquid begins to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[10][12]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[13]

Methodology: Shake-Flask Method This is a traditional and reliable method for determining equilibrium solubility.

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated (shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

-

Sample Analysis: After equilibration, the mixture is allowed to settle. A sample of the supernatant is carefully removed, ensuring no solid particles are included, often via filtration or centrifugation.

-

Quantification: The concentration of the dissolved solute in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The result is typically expressed in units of g/100 mL or mol/L.[14]

pKa Determination

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration This is a highly precise and common method for pKa measurement.[15]

-

Sample Preparation: A precise amount of the acidic compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture) of known volume.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, known increments.[15]

-

pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (where half of the acid has been neutralized).[15]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of a compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][17]

-

Protocol: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17][18] The deuterated solvent is used to avoid interfering signals and to "lock" the magnetic field.[19] The tube is placed in the spectrometer's strong magnetic field, and a radio-frequency pulse is applied. The resulting signals emitted by the nuclei are detected and transformed into a spectrum.[16]

b. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]

-

Protocol (Attenuated Total Reflectance - ATR): ATR is a common technique for solid powders. A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[20][21] A pressure clamp ensures firm contact. An IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance is recorded.[21] A background spectrum of the empty crystal is taken first and subtracted from the sample's spectrum.[20][22]

c. Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[23][24]

-

Protocol: A sample is introduced into the instrument and ionized using a suitable technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI). The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[24][25] The detector records the abundance of ions at each m/z value, generating a mass spectrum.[26]

Logical Workflow for Compound Characterization

The process of determining the physical properties of a new or synthesized compound follows a logical progression. The workflow begins with synthesis and purification, followed by a series of analytical experiments to confirm its identity, purity, and core characteristics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 82846-18-2 [amp.chemicalbook.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. uwyo.edu [uwyo.edu]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 26. htds.fr [htds.fr]

A Technical Guide to 4-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Fluoro-3-methoxybenzoic acid, a versatile chemical compound with significant applications in pharmaceutical development, agrochemical formulation, and material science. This guide details its physicochemical properties, a standard synthesis protocol, and its role as a key building block in the creation of novel molecules.

Physicochemical Properties

This compound is a substituted benzoic acid derivative. The presence of both a fluoro and a methoxy group on the aromatic ring influences its electronic properties, reactivity, and solubility, making it a valuable intermediate in organic synthesis.[1] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 170.14 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₇FO₃ | [1][2][3][4] |

| CAS Number | 82846-18-2 | [2][3][5] |

| Melting Point | 205 - 209 °C | [1] |

| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [5] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.02 ± 0.10 | [5] |

| Appearance | White to yellow/orange powder or crystal | [1] |

Synthesis of this compound

The compound can be efficiently synthesized via the hydrolysis of its methyl ester precursor, methyl 4-fluoro-3-methoxybenzoate. This common laboratory procedure is detailed below.

-

Dissolution : Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).

-

Hydrolysis : Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) to the methanol solution.

-

Reaction : Stir the resulting mixture at room temperature for 4 hours.

-

Solvent Removal : Once the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Acidification : Dissolve the residue in water (100 mL) and adjust the pH to 4 using a 1N HCl solution. This will precipitate the product.

-

Isolation : Collect the precipitated solid by filtration.

-

Purification : Wash the solid with water (3 x 50 mL) and dry to yield this compound as a white solid (9 g, 97% yield).

-

Characterization : The product can be characterized by techniques such as ¹H-NMR.

The workflow for this synthesis is illustrated in the diagram below.

Applications in Research and Development

This compound serves as a crucial intermediate and building block in several areas of chemical and biomedical research.

-

Pharmaceutical Development : It is frequently used in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure is incorporated into molecules designed as anti-inflammatory and analgesic drugs.[1]

-

Agrochemical Chemistry : The compound is a precursor in the formulation of herbicides and pesticides, where its structural features contribute to the biological activity required for crop protection.[1]

-

Biochemical Research : Researchers utilize this acid in studies investigating metabolic pathways and enzyme activity, which can help identify potential therapeutic targets.[1]

-

Material Science : There is exploratory research into its use for creating advanced materials, such as polymers and coatings with enhanced chemical resistance and durability.[1]

Safety and Handling

This compound is classified as an irritant.[2][5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety protocols, including the use of protective gloves, clothing, and eye protection, should be followed when handling this compound.[5] It should be stored at room temperature in a dry, sealed container.[5]

References

A Technical Guide to the Solubility of 4-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for determining the solubility of 4-Fluoro-3-methoxybenzoic acid. This information is critical for its application in pharmaceutical and agrochemical research and development, where solubility directly impacts formulation, bioavailability, and efficacy.

Introduction

This compound is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides.[1] Its chemical structure, featuring both a fluoro and a methoxy group, is known to enhance its reactivity and solubility, making it a compound of significant interest.[1] Understanding its solubility profile is a fundamental prerequisite for its effective application.

Solubility Data

Qualitative Solubility Profile:

Based on the general principles of solubility for carboxylic acids, this compound is expected to exhibit the following characteristics:

-

Polar Solvents: Due to the presence of the polar carboxylic acid group, it is anticipated to be soluble in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and ethers.

-

Aqueous Solubility: Like many carboxylic acids, its solubility in water is expected to be limited but can be significantly increased in alkaline solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate) due to the formation of the more soluble carboxylate salt.[2][3] The solubility in water is also likely to increase with temperature.

-

Non-Polar Solvents: Solubility in non-polar solvents like hexane is expected to be low.

For a related compound, 3-Methoxybenzoic acid , the following solubility data has been reported:

-

Soluble in boiling water.[4]

-

Soluble in 95% ethanol (50 mg/ml).[5]

-

Soluble in water (2 mg/ml at 25°C).[5]

-

Soluble in methanol.[5]

This data for a similar molecule suggests that this compound would likely follow a similar pattern of solubility.

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of a solid compound like this compound using the gravimetric method. This method is straightforward and widely used for its reliability.[6][7][8]

Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a controlled temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[6][7][8]

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step is critical to prevent precipitation or further dissolution during sampling.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the filtered saturated solution into the pre-weighed evaporating dish and record the total weight.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is fully evaporated, dry the residue to a constant weight.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dried solute)

-

Mass of the dissolved solute: (Weight of dish + dried solute) - (Weight of empty dish)

-

Solubility can then be expressed in various units, such as g/100g of solvent or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for understanding its likely solubility characteristics based on its chemical structure and data from analogous compounds. The detailed experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the precise solubility of this compound in various solvent systems, which is essential for advancing its application in scientific and industrial fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to the Safety and Hazards of 4-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the safety and hazard profile of 4-Fluoro-3-methoxybenzoic acid (CAS No. 82846-18-2). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, mitigate risks, and respond effectively to emergencies. All quantitative data is summarized in structured tables for clarity, and key protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate critical safety workflows.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]

Globally Harmonized System (GHS) Classification

The GHS classification for this compound is summarized in the table below. This classification is based on data aggregated from multiple supplier safety data sheets.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[1][2][3][4][5]

NFPA 704 Hazard Diamond

| Category | Rating | Description |

| Health | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[3] |

| Flammability | 1 | Must be preheated before ignition can occur. Flash point > 110 °C.[3][4] |

| Instability | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special | - | No special hazards. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C8H7FO3[1][3][4] |

| Molecular Weight | 170.14 g/mol [3][4] |

| Appearance | White to yellow to orange powder or crystal[4] |

| Melting Point | 206 - 208 °C[3] |

| Boiling Point | 304.8 ± 22.0 °C (Predicted)[4] |

| Flash Point | > 110 °C[3][4] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted)[4] |

| pKa | 4.02 ± 0.10 (Predicted)[4] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood should be used.[6]

-

Eyewash and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[6][7]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE selection workflow when handling this compound.

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidental exposure.

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed when not in use.[6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid procedures.

Caption: First aid measures for exposure.

Firefighting and Accidental Release Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]

-

Specific Hazards: Thermal decomposition may produce carbon oxides and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3]

Accidental Release Measures

The following protocol should be followed in the event of a spill.

Experimental Protocol: Accidental Release Cleanup

-

Evacuate: Evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Containment: Avoid raising dust.[3]

-

Cleanup: Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[6]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is stable under normal handling and storage conditions.[3]

-

Possibility of Hazardous Reactions: No hazardous reactions have been reported.

-

Conditions to Avoid: Avoid dust formation.

-

Incompatible Materials: Strong bases and strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be produced.[3]

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: No data available.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][4]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][3][4]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

-

Toxicity: No data available.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Waste material should be disposed of in an approved waste disposal plant.[3]

This guide is intended to provide comprehensive safety and hazard information for this compound. It is imperative that all users of this compound familiarize themselves with this information and adhere to all recommended safety procedures to ensure a safe working environment.

References

- 1. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | 82846-18-2 [amp.chemicalbook.com]

- 5. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

Spectral Analysis of 4-Fluoro-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-methoxybenzoic acid (CAS No: 82846-18-2), a valuable building block in pharmaceutical and agrochemical research. The document presents available experimental and predicted spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate analytical workflows and structural elucidation logic.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The following data was obtained from a synthesis procedure reported on ChemicalBook.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66-7.55 | m | 2H | Aromatic Protons |

| 7.37-7.30 | m | 1H | Aromatic Proton |

| 3.91 | s | 3H | Methoxy Protons (-OCH₃) |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

¹³C NMR Spectral Data (Predicted)

Due to the limited availability of experimental ¹³C NMR data in the public domain, a predicted spectrum is presented below. This data is computationally generated and should be used as a reference for expected chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~154 (d) | C-F |

| ~148 | C-OCH₃ |

| ~126 | Aromatic CH |

| ~124 (d) | Aromatic CH |

| ~118 | C-COOH |

| ~114 (d) | Aromatic CH |

| ~56 | -OCH₃ |

Prediction based on standard chemical shift increments and substituent effects.

IR Spectral Data (Predicted)

The following table outlines the predicted characteristic infrared absorption bands for this compound. These predictions are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -OCH₃ |

| 1710-1680 | C=O stretch | Carboxylic Acid (dimer) |

| 1610-1580 | C=C stretch | Aromatic Ring |

| 1280-1200 | C-O stretch | Aryl Ether & Carboxylic Acid |

| 1100-1000 | C-F stretch | Aryl Fluoride |

Mass Spectrometry Data

The mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The following data is sourced from the NIST Mass Spectrometry Data Center via PubChem.[2]

| m/z | Description | Library |

| 170 | Molecular Ion [M]⁺ | Main library & Replicate library |

| 153 | [M-OH]⁺ | Main library & Replicate library |

| 99 | Fragment | Main library |

| 154 | Fragment | Replicate library |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above for a solid aromatic carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the solid is completely dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

The NMR spectrometer is tuned to the proton frequency (e.g., 300 MHz, 400 MHz, or higher).

-

The sample is inserted into the magnet.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse experiment is performed to acquire the ¹H spectrum.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The data processing steps are similar to those for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FTIR Data Acquisition:

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.

-

The sample is vaporized by heating under high vacuum.

-

In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.

Mass Analysis and Detection:

-

The resulting ions are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Processes

The following diagrams, generated using Graphviz, illustrate the workflow of spectral data acquisition and the logical process of structural elucidation.

Caption: Workflow for spectral data acquisition.

Caption: Logic of spectral data in structural elucidation.

References

4-Fluoro-3-methoxybenzoic acid IUPAC name

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Compound Identification

The formal IUPAC name for the compound is This compound [1]. It is also known by synonyms such as 4-Fluoro-m-anisic acid[2][3].

Physicochemical Properties

This compound is a versatile building block used in the synthesis of various organic molecules[4]. Its fluorinated and methoxylated structure enhances reactivity and solubility, making it a valuable intermediate in medicinal chemistry[2]. The key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82846-18-2 | [1][2][5] |

| Molecular Formula | C₈H₇FO₃ | [1][2][5] |

| Molecular Weight | 170.14 g/mol | [1][2][5] |

| Melting Point | 205 - 209 °C | [2] |

| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [3][6] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [3][6] |

| pKa (Predicted) | 4.02 ± 0.10 | [3] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| Purity | ≥ 98% | [2][7] |

Applications in Research and Development

This compound serves as a crucial intermediate in several key areas:

-

Pharmaceutical Development: It is extensively used as a building block for creating novel therapeutic agents, particularly anti-inflammatory and analgesic medications[2][7]. The presence of the fluorine atom can improve metabolic stability and lipophilicity, which are desirable properties for drug candidates[7].

-

Agrochemical Chemistry: The compound is an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection[2].

-

Material Science: It is explored for its potential in creating advanced polymers and coatings with enhanced chemical resistance[2].

Experimental Protocol: Synthesis of this compound

This section details a common laboratory procedure for the synthesis of this compound via the hydrolysis of its methyl ester precursor[5].

Objective: To synthesize this compound from methyl 4-fluoro-3-methoxybenzoate.

Materials:

-

Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)

-

Methanol (100 mL)

-

Sodium hydroxide (NaOH) (9.5 g, 240 mmol)

-

Deionized water

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g) in methanol (100 mL) in a suitable reaction vessel.

-

Prepare a solution of sodium hydroxide (9.5 g) in water (20 mL).

-

Add the sodium hydroxide solution to the methanol solution containing the ester.

-

Stir the reaction mixture at room temperature (20°C) for 4 hours.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Dissolve the resulting residue in water (100 mL).

-

Adjust the pH of the aqueous solution to 4 using 1N HCl, which will cause the product to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water (3 x 50 mL).

-

Dry the collected product to yield this compound as a white solid (Expected yield: ~9 g, 97%).

Characterization: The final product can be characterized by ¹H-NMR spectroscopy. In DMSO-d6, the expected peaks are: δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)[5].

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of this compound as described in the protocol above.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 82846-18-2 [amp.chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 82846-18-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 4-Fluoro-3-methoxybenzoic Acid

This technical guide provides a detailed overview of 4-Fluoro-3-methoxybenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its nomenclature, physicochemical properties, synthesis, and applications.

Nomenclature and Identifiers

This compound is known by several synonyms and is cataloged under various chemical identifiers. Accurate identification is crucial for research and regulatory purposes.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 82846-18-2[1][2][3] |

| Molecular Formula | C8H7FO3[1][2][3] |

| Molecular Weight | 170.14 g/mol [1][2][3] |

| InChI | InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)[1] |

| InChIKey | LWGCZCMLPRMKIZ-UHFFFAOYSA-N[1][4] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)F[1] |

| PubChem CID | 598436[1][2][3] |

| EC Number | 617-395-6[1] |

| MDL Number | MFCD00272134[2] |

Common Synonyms:

Physicochemical and Spectroscopic Properties

The unique physicochemical properties of this compound, imparted by its fluoro and methoxy substituents, enhance its reactivity and solubility, making it a valuable building block in organic synthesis.[2][3]

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 205 - 209 °C[2] | Experimental |

| Boiling Point | 304.8 ± 22.0 °C[4] | Predicted |

| pKa | 4.02 ± 0.10[4] | Predicted |

| Density | 1.307 ± 0.06 g/cm³[4] | Predicted |

| Appearance | White to yellow to orange powder/crystal[2][3] | Experimental |

| Storage | Room Temperature, Sealed in Dry Conditions[2][4] | - |

Spectroscopic Data:

| Spectrum Type | Data Highlights |

| ¹H-NMR | (300 MHz, DMSO-d6): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)[2] |

| Mass Spec | Fragments observed at m/z 170 and 153.[1] |

| IR Spectra | Vapor phase IR spectra data is available through the John Wiley & Sons, Inc. SpectraBase.[1] |

Applications and Synthetic Utility

This compound is a versatile intermediate primarily utilized in the following sectors:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic medications.[2][3] For instance, it is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating transthyretin amyloidosis.[5]

-

Agrochemical Chemistry: The compound is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[2][3]

-

Material Science: It is explored for its potential in creating advanced materials, including polymers with enhanced chemical resistance and durability.[3]

-

Biochemical Research: It is used in studies investigating enzyme activity and metabolic pathways.[2][3]

Below is a diagram illustrating the role of this compound as a key intermediate in the synthesis of more complex molecules.

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound from its corresponding methyl ester.

Synthesis of this compound via Saponification

This protocol describes the hydrolysis of methyl 4-fluoro-3-methoxybenzoate to yield the target acid.

Materials:

-

Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)[2]

-

Methanol (100 mL)[2]

-

Sodium hydroxide (9.5 g, 240 mmol)[2]

-

Deionized water

-

1N Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter flask

-

pH meter or pH paper

Procedure:

-

Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g) in methanol (100 mL) in a round-bottom flask.[2]

-

In a separate beaker, dissolve sodium hydroxide (9.5 g) in water (20 mL) to prepare the saponification agent.[2]

-

Add the sodium hydroxide solution to the methanolic solution of the ester.[2]

-

Stir the reaction mixture at room temperature for 4 hours.[2]

-

After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.[2]

-

Dissolve the resulting residue in water (100 mL).[2]

-

Adjust the pH of the aqueous solution to 4 using a 1N HCl solution, which will cause the product to precipitate.[2]

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2]

-

Wash the solid with water (3 x 50 mL) to remove any remaining salts.[2]

-

Dry the collected solid to obtain this compound as a white solid (yield: 9 g, 97%).[2]

The workflow for this synthesis is depicted in the following diagram.

References

- 1. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 82846-18-2 [amp.chemicalbook.com]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

The Emergence of a Key Building Block: A Technical Guide to 4-Fluoro-3-methoxybenzoic Acid

For Immediate Release

[City, State] – [Date] – In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone of innovation. This in-depth technical guide explores the discovery, history, and multifaceted applications of 4-Fluoro-3-methoxybenzoic acid, a pivotal building block in the synthesis of a new generation of therapeutic agents and specialized chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, properties, and the critical role it plays in advancing chemical sciences.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This has led to the widespread use of fluorinated compounds in the development of drugs with enhanced metabolic stability, improved binding affinity, and better bioavailability. This compound (CAS No. 82846-18-2) has emerged as a particularly valuable intermediate, offering a unique combination of electronic and steric properties that medicinal chemists can leverage to fine-tune the characteristics of target molecules.[1]

Discovery and Historical Context

While the precise date and researchers associated with the initial synthesis of this compound are not extensively documented in readily available historical literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds throughout the 20th century. The development of synthetic methodologies for selective fluorination of aromatic rings paved the way for the creation of a diverse array of novel molecules, including substituted benzoic acids. The importance of such compounds as intermediates gained significant traction with the rise of modern drug discovery, where they became essential for constructing complex pharmaceutical architectures. Its utility is highlighted in the synthesis of contemporary drugs, such as Acoramidis, a transthyretin stabilizer.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through several strategic routes, often starting from commercially available precursors. Below are detailed experimental protocols for two common synthetic pathways.

Synthesis from 4-bromo-1-fluoro-2-methoxybenzene

A prevalent method involves a two-step process starting with 4-bromo-1-fluoro-2-methoxybenzene, proceeding through a cyanation reaction followed by hydrolysis.

Experimental Protocol:

-

Step 1: Cyanation of 4-bromo-1-fluoro-2-methoxybenzene:

-

In a suitable reaction vessel, 4-bromo-1-fluoro-2-methoxybenzene is reacted with copper(I) cyanide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to facilitate the cyanation reaction, yielding 4-fluoro-3-methoxybenzonitrile.

-

-

Step 2: Hydrolysis of 4-fluoro-3-methoxybenzonitrile:

-

The resulting 4-fluoro-3-methoxybenzonitrile is then subjected to hydrolysis. This is typically achieved by heating the intermediate in the presence of a strong acid (e.g., hydrobromic acid) or base (e.g., sodium hydroxide).

-

The hydrolysis converts the nitrile group into a carboxylic acid, affording this compound.

-

The final product is isolated through standard work-up procedures, including filtration, washing, and recrystallization to achieve high purity.

-

Synthesis of this compound from 4-bromo-1-fluoro-2-methoxybenzene

Caption: Synthetic pathway from 4-bromo-1-fluoro-2-methoxybenzene.

Synthesis from Methyl 4-fluoro-3-methoxybenzoate

Another common approach is the hydrolysis of the corresponding methyl ester, Methyl 4-fluoro-3-methoxybenzoate.

Experimental Protocol:

-

Step 1: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate:

-

Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) is dissolved in methanol (100 mL) in a reaction flask.[1]

-

A solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) is added to the flask.[1]

-

The reaction mixture is stirred at room temperature for approximately 4 hours.[1]

-

Upon completion, the solvent is removed under reduced pressure.[1]

-

The residue is dissolved in water (100 mL), and the pH is adjusted to 4 with a 1N HCl solution, leading to the precipitation of the product.[1]

-

The solid is collected by filtration, washed with water, and dried to yield this compound as a white solid (yield: ~97%).[1]

-

Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate

Caption: Synthesis via hydrolysis of the corresponding methyl ester.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| CAS Number | 82846-18-2 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 205 - 209 °C |

| Boiling Point (Predicted) | 304.8 ± 22.0 °C |

| pKa (Predicted) | 4.02 ± 0.10 |

| Solubility | Limited solubility in water |

Spectroscopic Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H).[1]

-

Mass Spectrometry (GC-MS): Key fragments observed at m/z 170 (M+), 153.[1]

-

Infrared (IR) Spectroscopy: Characteristic peaks corresponding to the carboxylic acid O-H stretch, C=O stretch, and C-F stretch are observed.

Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: It is a key intermediate in the development of anti-inflammatory and analgesic drugs. The presence of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of the final drug product.

-

Agrochemicals: This compound is also utilized in the synthesis of modern herbicides and pesticides. Its structural features can be exploited to design molecules with high efficacy and target specificity for crop protection.

-

Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this molecule a candidate for the development of advanced materials with tailored properties.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern science. Its journey from a specialized chemical entity to a key building block in the pharmaceutical and agrochemical industries underscores the continuous evolution of organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its history, synthesis, and applications, serving as a valuable resource for researchers and developers working at the forefront of chemical innovation.

References

Methodological & Application

Synthesis of 4-Fluoro-3-methoxybenzoic Acid: A Detailed Application Note and Protocol

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-fluoro-3-methoxybenzoic acid via the hydrolysis of methyl 4-fluoro-3-methoxybenzoate. The described method is a straightforward and high-yielding procedure suitable for researchers and professionals in drug development and chemical synthesis. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] The controlled synthesis of this molecule is therefore of significant interest. The following protocol details the saponification (hydrolysis under basic conditions) of the methyl ester precursor, methyl 4-fluoro-3-methoxybenzoate, to yield the desired carboxylic acid.

Reaction Scheme

The synthesis proceeds via the hydrolysis of the ester functional group of methyl 4-fluoro-3-methoxybenzoate using sodium hydroxide in a methanol-water solvent system. The resulting carboxylate salt is then protonated with hydrochloric acid to precipitate the final product, this compound.

Reaction:

Methyl 4-fluoro-3-methoxybenzoate + NaOH → Sodium 4-fluoro-3-methoxybenzoate + Methanol + Water

Sodium 4-fluoro-3-methoxybenzoate + HCl → this compound + NaCl

Experimental Data

Reagent and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 4-fluoro-3-methoxybenzoate | C₉H₉FO₃ | 184.16 | 74385-37-8 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Methanol | CH₄O | 32.04 | 67-56-1 |

| Hydrochloric Acid (1N) | HCl | 36.46 | 7647-01-0 |

| This compound | C₈H₇FO₃ | 170.14 | 82846-18-2 |

Reaction Conditions and Yield

| Parameter | Value | Reference |

| Starting Material | Methyl 4-fluoro-3-methoxybenzoate | [2] |

| Reagents | Sodium hydroxide, Water, 1N HCl | [2] |

| Solvent | Methanol | [2] |

| Reaction Temperature | Room Temperature (20 °C) | [2] |

| Reaction Time | 4 hours | [2] |

| Yield | 97% | [2] |

Product Characterization

| Analysis | Result | Reference |

| Appearance | White solid | [2] |

| Melting Point | 205 - 209 °C | [1] |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H) | [2] |

Experimental Protocol

Materials and Equipment

-

Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)

-

Sodium hydroxide (9.5 g, 240 mmol)

-

Methanol (100 mL)

-

Deionized water (20 mL for NaOH solution + 100 mL for dissolution + 150 mL for washing)

-

1N Hydrochloric acid solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Distillation apparatus

-

Beaker

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Drying oven or vacuum desiccator

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).[2]

-

Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL). Add the sodium hydroxide solution to the methanolic solution of the ester.[2]

-

Reaction: Stir the resulting mixture at room temperature for 4 hours.[2]

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[2]

-

Dissolution and Acidification: Dissolve the residue in water (100 mL). Adjust the pH of the solution to 4 with 1N HCl solution.[2]

-

Precipitation and Filtration: A solid will precipitate out of the solution. Collect the precipitated solid by filtration using a Büchner funnel.[2]

-

Washing and Drying: Wash the collected solid with water (3 x 50 mL) and dry it thoroughly to obtain this compound as a white solid (expected yield: ~9 g, 97%).[2]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and should be handled with care.

-

Methanol is flammable and toxic. Work in a well-ventilated fume hood.

-

Hydrochloric acid is corrosive.

-

Follow standard laboratory safety procedures.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of this compound from its methyl ester precursor. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers and professionals. The high purity and yield of the final product make this method suitable for producing this important intermediate for further applications in drug discovery and materials science.

References

Synthesis and Application of 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Research

Abstract

4-Fluoro-3-methoxybenzoic acid is a valuable synthetic intermediate widely employed in the development of novel therapeutic agents and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzoic acid core, provides a versatile scaffold for medicinal chemists to modulate the physicochemical and pharmacological properties of target molecules. This document provides a detailed protocol for the synthesis of this compound, comprehensive characterization data, and an overview of its potential applications in drug discovery and other research areas.

Introduction

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block in this context, particularly in the synthesis of anti-inflammatory and analgesic drugs.[1][2] This application note details a reliable laboratory-scale synthesis of this compound via the hydrolysis of its corresponding methyl ester.

Synthesis Protocol

The following protocol describes the synthesis of this compound from methyl 4-fluoro-3-methoxybenzoate.

Materials and Equipment:

-

Methyl 4-fluoro-3-methoxybenzoate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Experimental Procedure:

-

In a round-bottom flask, dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in deionized water (20 mL).

-

Add the sodium hydroxide solution to the methanolic solution of the ester at room temperature with stirring.

-

Continue to stir the reaction mixture at room temperature for 4 hours.

-

After 4 hours, remove the methanol by distillation under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in deionized water (100 mL).

-

Adjust the pH of the aqueous solution to 4 using 1N HCl. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water (3 x 50 mL).

-

Dry the solid product to obtain this compound.

Table 1: Summary of Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Methyl 4-fluoro-3-methoxybenzoate |

| Molar Equivalent (Ester) | 1.0 |

| Reagent | Sodium Hydroxide |

| Molar Equivalent (NaOH) | 4.0 |

| Solvent | Methanol/Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Product | This compound |

| Yield | 97% |

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White solid |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H) |

| ¹³C NMR | No experimental data found in the searched literature. |

| Mass Spectrometry (GC-MS) | m/z 170 (M+), 153 |

| Infrared (IR) Spectroscopy | Vapor phase IR data available in public databases. |

Applications in Research and Development

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents.[1][2] The fluoro and methoxy substituents can be strategically utilized to optimize the pharmacological profile of drug candidates.

-

Agrochemical Chemistry: This compound is used in the formulation of herbicides and pesticides, contributing to the development of new crop protection agents.[1][2]

-

Materials Science: It has potential applications in the creation of advanced polymers and coatings with enhanced chemical resistance and durability.[2]

Derivatives of structurally similar compounds, such as 3-fluoro-4-methoxybenzoic acid, have been shown to be precursors for molecules with antimicrobial and other therapeutic properties, suggesting a broad scope for the application of this compound in medicinal chemistry.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a generalized workflow for the application of this compound in drug discovery.

Caption: Workflow for the synthesis of this compound.

Caption: Generalized workflow for utilizing this compound in a drug discovery program.

References

Application Notes and Protocols for Alternative Synthesis Routes of 4-Fluoro-3-methoxybenzoic Acid

Introduction

4-Fluoro-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and pKa, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols for three alternative synthesis routes to this important intermediate, designed for researchers and scientists in the field of drug development and organic synthesis.

The presented methods offer different strategic approaches, starting from readily available precursors. These alternatives allow for flexibility in starting material selection and process optimization depending on laboratory capabilities and cost considerations. The protocols include a high-yield hydrolysis of a methyl ester, a multi-step synthesis involving a Sandmeyer reaction, and a classic Balz-Schiemann reaction for the introduction of the fluorine atom.

Synthesis Route 1: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate

This route is a straightforward and high-yielding final step in a synthesis where the ester functionality is already in place. It is an ideal method for the deprotection of the carboxylic acid under basic conditions.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Methyl 4-fluoro-3-methoxybenzoate | [1] |

| Reagents | Sodium hydroxide, Methanol, Water, 1N HCl | [1] |

| Reaction Time | 4 hours | [1] |

| Temperature | Room Temperature (approx. 20°C) | [1] |

| Yield | 97% | [1] |

| Purity | High (recrystallization not specified) | [1] |

Experimental Protocol

-

Dissolution: In a suitable reaction vessel, dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).[1]

-

Hydrolysis: To the stirred solution, add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL). Continue stirring the reaction mixture at room temperature for 4 hours.[1]

-

Solvent Removal: Upon completion of the reaction, remove the methanol by distillation under reduced pressure.

-

Acidification: Dissolve the resulting residue in water (100 mL) and adjust the pH of the solution to 4 by the dropwise addition of a 1N HCl solution. This will cause the product to precipitate.[1]

-

Isolation and Purification: Collect the precipitated white solid by filtration. Wash the solid with water (3 x 50 mL) and dry it to obtain this compound (9 g, 97% yield).[1]

Synthesis Workflow

Synthesis Route 2: From 4-Bromo-1-fluoro-2-methoxybenzene via Sandmeyer Reaction

This multi-step route offers a versatile approach starting from a halogenated precursor. It involves the introduction of a nitrogen-containing functional group, which is then converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the desired carboxylic acid. While this route is longer, it provides access from a different set of starting materials.

Quantitative Data

| Step | Starting Material | Key Reagents | Product | Yield | Reference |

| 2a | 4-Bromo-1-fluoro-2-methoxybenzene | Aqueous NH₃, CuCl | 4-Fluoro-3-methoxyaniline | Not specified | [2] |

| 2b | 4-Fluoro-3-methoxyaniline | HBr, NaNO₂, CuCN | 4-Fluoro-3-methoxybenzonitrile | Not specified | [2] |

| 2c | 4-Fluoro-3-methoxybenzonitrile | HBr (aq) | This compound | High Purity (>98%) | [2] |

Experimental Protocol

Step 2a: Amination

-

In a sealed tube, dissolve 4-bromo-1-fluoro-2-methoxybenzene (10 g, 0.042 mol) in concentrated aqueous ammonia (100 mL).

-

Add copper(I) chloride (1.2 g, 0.012 mol) as a catalyst.[2]

-

Heat the sealed mixture at 120°C for 8 hours.[2]

-

After cooling, extract the mixture with ethyl acetate. Dry and concentrate the organic layer to yield crude 4-fluoro-3-methoxyaniline.[2]

Step 2b: Sandmeyer Reaction (Diazotization and Cyanation)

-

Dissolve the crude 4-fluoro-3-methoxyaniline in 48% hydrobromic acid (60 mL) and cool the solution to 0–5°C.[2]

-

Slowly add a cold aqueous solution of sodium nitrite (3.1 g, 0.045 mol) dropwise while maintaining the temperature below 5°C to form the diazonium salt.[2]

-

In a separate flask, prepare a refluxing solution of copper(I) cyanide (5.5 g, 0.06 mol) in acetic acid (50 mL).

-

Slowly add the cold diazonium salt solution to the refluxing CuCN solution. Reflux the mixture for 2 hours to form 4-fluoro-3-methoxybenzonitrile.[2]

Step 2c: Hydrolysis

-

After the Sandmeyer reaction, cool the mixture and perform a suitable work-up (e.g., extraction) to isolate the crude 4-fluoro-3-methoxybenzonitrile.

-

Take the crude nitrile in 48% hydrobromic acid and heat at reflux to hydrolyze the nitrile to a carboxylic acid. Note: The reference describes a one-pot hydrolysis and demethylation to 4-fluoro-3-hydroxybenzoic acid by heating at 90°C for 6 hours.[2] For the desired product, milder hydrolysis conditions (e.g., using aqueous NaOH followed by acidification) would be necessary to avoid demethylation.

Synthesis Workflow

Synthesis Route 3: From 4-Amino-3-methoxybenzoic Acid via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from primary aromatic amines.[3] This route involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-methoxybenzoic acid | General Method |